N'-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . The compound is structurally characterized by the presence of a fluorophenyl group and a nitrobenzohydrazide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide can be synthesized through the condensation reaction between 4-fluorobenzaldehyde and 4-nitrobenzohydrazide in the presence of a suitable solvent such as ethanol or methanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the Schiff base hydrazone .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitrobenzohydrazide oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes, potentially inhibiting their activity . The pathways involved include coordination with metal centers and subsequent modulation of enzyme function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both a fluorophenyl group and a nitrobenzohydrazide moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H10FN3O3 |
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Molecular Weight |
287.25 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10FN3O3/c15-12-5-1-10(2-6-12)9-16-17-14(19)11-3-7-13(8-4-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI Key |
CXBRFYPLJLFCSG-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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